Paeonilactone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTVWDPRTWASK-XSSZXYGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345684 | |
| Record name | Paeonilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98751-78-1 | |
| Record name | Paeonilactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paeonilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAEONILACTONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Architecture of Aroma and Remedy: A Technical Guide to Monoterpene Biosynthesis in Paeonia
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the biosynthetic pathways of monoterpenes in Paeonia species, plants of significant medicinal and ornamental value. This guide synthesizes current transcriptomic, metabolomic, and functional genomic data to illuminate the molecular machinery responsible for producing key bioactive compounds such as paeoniflorin and albiflorin.
Introduction
The genus Paeonia, encompassing well-known species like Paeonia lactiflora and Paeonia suffruticosa, is a cornerstone of traditional medicine, largely due to its production of a unique class of monoterpenoids. These compounds, characterized by a distinctive "cage-like" pinane skeleton, are the primary bioactive constituents of remedies derived from peony roots[1][2]. Paeoniflorin and its derivatives are of particular interest for their extensive pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic properties[3][4]. Understanding the intricate biosynthetic pathways that lead to these molecules is paramount for optimizing their production through metabolic engineering, ensuring quality control of herbal medicines, and discovering novel therapeutic agents.
This technical guide details the current understanding of the monoterpene biosynthetic pathway in Paeonia, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.
The Monoterpene Biosynthetic Pathway in Paeonia
The biosynthesis of monoterpenes in Paeonia is a multi-stage process occurring in different subcellular compartments. It begins with the formation of universal five-carbon precursors and culminates in a series of modifications that create a diverse array of complex molecules. The pathway can be broadly divided into three key stages.
Stage 1: Synthesis of Isoprenoid Precursors
The journey begins with the synthesis of the fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids[5][6]. Both pathways contribute to the pool of IPP and DMAPP, which serve as the precursors for all terpenoids[1][2]. Correlation analyses of gene expression and metabolite accumulation suggest that enzymes in both pathways, particularly hydroxymethylglutaryl-CoA synthase (HMGS) and phosphomevalonate kinase (PMK) in the MVA pathway, play important roles in the biosynthesis of paeoniflorin[7].
Stage 2: Formation of the Monoterpene Backbone
In the plastids, one molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by geranyl diphosphate synthase (GPPS) to form the ten-carbon compound, geranyl diphosphate (GPP)[5][6]. GPP is the universal precursor for all monoterpenes.
Stage 3: Cyclization and Tailoring of the Monoterpene Skeleton
This final stage is where the structural diversity of Paeonia monoterpenes is generated. It involves the cyclization of GPP and subsequent modifications by a suite of tailoring enzymes.
-
Cyclization: Terpene synthases (TPSs) catalyze the conversion of the linear GPP into various cyclic monoterpene skeletons. In Paeonia lactiflora, a key enzyme identified as PlTPS21 (also referred to as PlPIN) has been functionally characterized as an α-pinene synthase. This enzyme converts GPP into α-pinene as its primary product, which is believed to be the foundational skeleton for paeoniflorin and its derivatives[3][8][9].
-
Post-Cyclization Modifications: Following the formation of the α-pinene skeleton, a series of oxidative reactions, glycosylations, and acylations occur. These "tailoring" steps are catalyzed by cytochrome P450 monooxygenases (CYP450s), UDP-dependent glycosyltransferases (UGTs), and acyltransferases (ATs), respectively[1][2][6]. While the exact sequence and specific enzymes for each step are still under investigation, integrated transcriptomic and metabolomic studies have identified numerous candidate genes. For instance, genes from the CYP71 family and several UGTs show expression patterns that are highly correlated with the accumulation of monoterpene glycosides, making them strong candidates for involvement in the later stages of paeoniflorin biosynthesis[1][5].
The following diagrams illustrate the established and putative steps in the Paeonia monoterpene biosynthetic pathway.
Quantitative Data Summary
The concentration and distribution of monoterpenes vary significantly across different Paeonia species and tissues. The roots are consistently identified as the primary sites of accumulation for major monoterpene glycosides[5].
Table 1: Content of Major Monoterpene Glycosides in Paeonia Species (mg/g)
| Compound | P. suffruticosa Seed Meal[10] |
| Paeoniflorin | 14.12 |
| Albiflorin | 15.24 |
Note: Data is compiled from different studies and experimental conditions may vary. Values represent content in the specified plant material.
Table 2: Candidate Genes Involved in Monoterpene Biosynthesis in P. lactiflora
| Gene Family | Candidate Genes / Subfamilies | Putative Function | Evidence |
| Terpene Synthase (TPS) | PlTPS21 (PlPIN) | GPP to α-pinene | Functional Characterization[3][8] |
| Cytochrome P450 (CYP450) | CYP71A, CYP71D, CYP71AN24.1 | Oxidation of pinane skeleton | Transcriptome Co-expression[1][5] |
| UDP-Glycosyltransferase (UGT) | UGT91A1.1 | Glycosylation of aglycone | Transcriptome Co-expression[5] |
| Acyltransferase (AT) | Multiple candidates | Benzoylation | Transcriptome Co-expression[1] |
Note: This table lists genes identified primarily through transcriptomic co-expression analysis. Direct functional validation is still pending for most CYP450, UGT, and AT candidates.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of monoterpene biosynthesis in Paeonia.
Protocol for Monoterpene Glycoside Extraction and Quantification
This protocol is adapted from methods for ultrasound-assisted extraction and HPLC analysis of monoterpene glycosides from Paeonia seed meal[10][11].
Objective: To extract and quantify major monoterpene glycosides like paeoniflorin and albiflorin from Paeonia tissue.
Materials:
-
Dried, powdered Paeonia root or other tissue
-
Ethanol (33% aqueous solution)
-
Deionized water
-
Formic acid
-
Methanol (HPLC grade)
-
Paeoniflorin and albiflorin analytical standards
-
Ultrasonic bath/sonicator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a C18 column (e.g., Inertsil ODS-SP, 5 µm, 4.6 × 250 mm) and UV detector
Procedure:
-
Extraction:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 33 mL of 33% ethanol (liquid-to-material ratio of 33:1).
-
Place the flask in an ultrasonic bath set to 55°C and 400 W power.
-
Sonicate for 44 minutes.
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant (crude extract).
-
-
Sample Preparation for HPLC:
-
Filter the crude extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Inertsil ODS-SP (5 µm, 4.6 × 250 mm) or equivalent C18 column.
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0–10 min: 15–20% B
-
10–20 min: 20–30% B
-
20–30 min: 30–40% B
-
30–40 min: 40–60% B
-
40–60 min: 60–100% B
-
60–80 min: 100% B
-
-
-
Quantification:
-
Prepare a series of standard solutions of paeoniflorin and albiflorin of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the plant extract sample.
-
Identify peaks corresponding to paeoniflorin and albiflorin by comparing retention times with the standards.
-
Calculate the concentration of each compound in the extract using the calibration curve.
-
Protocol for In Vitro Terpene Synthase (TPS) Enzyme Assay
This is a representative protocol for the functional characterization of TPS enzymes, adapted from methods used for various plant species[12] and consistent with assays performed for Paeonia TPS genes expressed in yeast[13].
Objective: To determine the enzymatic activity and product profile of a candidate TPS enzyme.
Materials:
-
Recombinant TPS protein (expressed in E. coli or yeast and purified)
-
HEPES buffer (25 mM, pH 7.4)
-
Geranyl diphosphate (GPP) substrate (2 mM)
-
Magnesium chloride (MgCl₂, 15 mM)
-
Dithiothreitol (DTT, 5 mM)
-
Solid Phase Microextraction (SPME) fiber (e.g., PDMS)
-
GC-MS system
-
Pentane or Hexane for extraction (alternative to SPME)
Procedure:
-
Enzyme Reaction:
-
In a 2 mL glass GC vial, prepare the reaction mixture in a total volume of 100 µL.
-
Combine 25 mM HEPES buffer, 15 mM MgCl₂, and 5 mM DTT.
-
Add 40-50 µg of purified recombinant TPS protein.
-
Initiate the reaction by adding 2 mM GPP substrate.
-
Immediately seal the vial.
-
-
Product Collection (SPME):
-
Incubate the reaction mixture at 30°C for 1 hour.
-
During incubation, expose a PDMS-coated SPME fiber to the headspace of the vial to absorb the volatile terpene products.
-
-
GC-MS Analysis:
-
After incubation, immediately desorb the collected volatiles from the SPME fiber in the hot injection port of the GC-MS.
-
Run a suitable temperature program to separate the terpene products.
-
Identify the products by comparing their mass spectra with reference spectra in libraries (e.g., NIST) and by comparing their retention times with authentic standards if available.
-
-
Control Reactions:
-
Run a control reaction using heat-inactivated enzyme or a protein extract from an empty vector control to ensure that the products are a result of the specific TPS activity.
-
Conclusion and Future Directions
Significant progress has been made in elucidating the biosynthetic pathway of monoterpenes in Paeonia. The upstream pathway leading to GPP is well-established, and key cyclization enzymes, such as α-pinene synthase, have been functionally identified[3][8]. However, the later tailoring steps that create the medicinally important paeoniflorin and albiflorin remain a major frontier for research. While transcriptomics has provided a valuable roadmap by identifying numerous candidate CYP450s and UGTs, the definitive functional characterization of these enzymes is the critical next step[1][5][6].
Future research should focus on:
-
In vitro and in vivo functional validation of the candidate CYP450 and UGT genes to pinpoint their precise roles and substrate specificities.
-
Elucidation of the exact sequence of hydroxylation, glycosylation, and acylation reactions.
-
Investigation of the regulatory networks , including transcription factors, that control the expression of biosynthetic pathway genes, which could be key to metabolic engineering efforts.
A complete understanding of this pathway will not only demystify the formation of these complex natural products but also pave the way for their sustainable production and the development of new therapeutics based on the unique chemistry of the Paeonia genus.
References
- 1. [Identification of genes involved in biosynthesis of paeoniflorin in Paeonia lactiflora based on transcriptome analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating the biosynthesis pathway genes involved in bioactive specific monoterpene glycosides in Paeonia veitchii Lynch by a combination of sequencing platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional diversity of genes for the biosynthesis of paeoniflorin and its derivatives in Paeonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Paeonilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonilactone B is a monoterpene lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. Emerging research has highlighted its potential as a neuroprotective agent, demonstrating its ability to counteract oxidative stress-induced neuronal damage. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its neuroprotective effects, available pharmacokinetic data, and the experimental methodologies used in its investigation.
Neuroprotective Activity
This compound has been primarily investigated for its neuroprotective properties, particularly its ability to mitigate the damaging effects of oxidative stress on neuronal cells.
In Vitro Efficacy Against Oxidative Stress
A key study by Kim et al. (2009) evaluated the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cultures of rat cortical cells.[1][2][3] While other compounds isolated from Paeonia lactiflora showed more significant protective effects, this compound was also assessed.
Quantitative Data
| Compound | Concentration | Neuroprotection (%) against H₂O₂-induced toxicity | Reference |
| This compound | 10 µM | 15.2 ± 3.5 | [3] |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from a study in rats, where it was identified as a metabolite following the oral administration of albiflorin.
Pharmacokinetic Parameters in Rats (following oral administration of 5 mg/kg albiflorin)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 12.4 ± 3.4 ng/mL | |
| Tmax (Time to Maximum Concentration) | ~2 hours |
Experimental Protocols
This section details the methodologies employed in the key in vitro study assessing the neuroprotective activity of this compound.
Neuroprotection Assay against H₂O₂-Induced Oxidative Stress
This protocol is based on the methodology described by Kim et al. (2009).[1][2][3]
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in primary rat cortical neurons.
Cell Culture:
-
Primary cortical cells were obtained from the cerebral cortices of 17-day-old rat fetuses.
-
The cortices were dissociated into single cells and plated on poly-L-lysine-coated 24-well plates.
-
Cells were cultured in a controlled environment for 10 days before the experiment.
Experimental Procedure:
-
Pre-treatment: Primary cortical cell cultures were pre-treated with this compound at a concentration of 10 µM for 1 hour.
-
Induction of Oxidative Stress: Following pre-treatment, the culture medium was replaced with a medium containing 50 µM H₂O₂.
-
Incubation: The cells were incubated for 24 hours.
-
Assessment of Neuroprotection: Cell viability was assessed to determine the extent of neuroprotection. The exact method for assessing cell viability (e.g., MTT assay, LDH release assay) is a standard procedure in such studies.
Workflow Diagram
Signaling Pathways (Hypothesized)
While direct evidence for the signaling pathways modulated by this compound is currently lacking, the known mechanisms of oxidative stress-induced cell death and the activities of other related compounds from Paeonia lactiflora suggest potential targets. Oxidative stress is known to activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which can lead to apoptosis. It is plausible that this compound may exert its neuroprotective effects by modulating these pathways. Further research is required to elucidate the specific molecular mechanisms of this compound.
Conclusion and Future Directions
The current body of evidence indicates that this compound possesses modest neuroprotective activity against oxidative stress in vitro. The available pharmacokinetic data is preliminary and warrants more comprehensive investigation to determine its full profile, including bioavailability, distribution, metabolism, and excretion.
Future research should focus on:
-
Conducting dose-response studies to determine the IC50 of this compound in various neuroprotective assays.
-
Investigating the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
Exploring other potential pharmacological activities, such as anti-inflammatory and anticancer effects.
-
Performing in vivo studies to validate the neuroprotective efficacy and to conduct a more thorough pharmacokinetic and safety assessment.
A deeper understanding of the pharmacological profile of this compound will be crucial for evaluating its potential as a therapeutic agent for neurodegenerative diseases and other conditions.
References
The Bioactive Potential of Paeonilactone B: A Literature Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Paeonilactone B, a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, has emerged as a compound of interest in the field of natural product chemistry and pharmacology. While research is still in its nascent stages, preliminary studies and data on structurally related compounds suggest a promising therapeutic potential, particularly in the realms of neuroprotection, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Neuroprotective Effects
Oxidative stress is a key pathological factor in the onset and progression of neurodegenerative diseases. The ability of natural compounds to mitigate neuronal damage induced by oxidative insults is a critical area of research. While direct and extensive quantitative data for this compound is limited, a study on a hydrogenated derivative of the structurally similar Chlojaponilactone B provides valuable insights into its potential neuroprotective capabilities.
Quantitative Data: Neuroprotection
A study investigating a derivative of Chlojaponilactone B demonstrated its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in rat pheochromocytoma (PC12) cells, a common in vitro model for neuronal studies.[1]
| Compound | Cell Line | Stressor | Concentration of Compound | Outcome Measure | Result | Reference |
| Hydrogenated Chlojaponilactone B derivative | PC12 | 750 µM H₂O₂ | 2.5 µM | Cell Viability (MTT Assay) | Increased cell viability compared to H₂O₂-treated group | [1] |
| 5 µM | Increased cell viability compared to H₂O₂-treated group | [1] | ||||
| 10 µM | Increased cell viability compared to H₂O₂-treated group | [1] | ||||
| 2.5 µM | Apoptosis Rate (Flow Cytometry) | Dose-dependent decrease in apoptotic cells | [1] | |||
| 5 µM | Dose-dependent decrease in apoptotic cells | [1] | ||||
| 10 µM | Dose-dependent decrease in apoptotic cells | [1] |
Experimental Protocol: In Vitro Neuroprotection Assay
The neuroprotective effects of the Chlojaponilactone B derivative were assessed using the following protocol[1]:
-
Cell Culture: PC12 cells were cultured in an appropriate medium and seeded in 96-well plates for viability assays and 6-well plates for apoptosis and gene expression analysis.
-
Induction of Oxidative Stress: Cells were exposed to 750 µM hydrogen peroxide (H₂O₂) for a specified period to induce oxidative damage.
-
Treatment: Prior to H₂O₂ exposure, cells were pre-treated with varying concentrations of the test compound (2.5, 5, and 10 µM).
-
Cell Viability Assessment (MTT Assay): After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. Following incubation, the formazan crystals were dissolved, and the absorbance was measured spectrophotometrically to determine cell viability.
-
Apoptosis Detection (Flow Cytometry): Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometric analysis.
-
Mitochondrial Membrane Potential (MMP) Assay: The change in MMP was detected using a JC-1 assay kit.
-
Gene Expression Analysis (qRT-PCR): The expression of antioxidant-related genes such as Nrf2, HO-1, GCLm, and Nqo1 was analyzed using quantitative real-time reverse transcription PCR.
References
Methodological & Application
Enantioselective Synthesis of Paeonilactone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of Paeonilactone B, a monoterpenoid isolated from the root of Paeonia albiflora. The compound has garnered interest due to its potential therapeutic properties. The protocols described herein are based on published synthetic routes and are intended to provide a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a bicyclic monoterpene featuring a dense arrangement of stereocenters and oxygen-containing functional groups, making it a challenging synthetic target. Its biological activity, including anesthetic-like effects, has spurred the development of several enantioselective synthetic strategies. This document outlines two distinct and notable approaches to (+)-Paeonilactone B.
Synthetic Strategies Overview
Two primary strategies for the enantioselective synthesis of this compound are detailed:
-
Strategy A: Diastereoselective Intramolecular Michael/Olefination (TIMO) Approach. This strategy, developed by Taylor and coworkers, utilizes a telescoped intramolecular Michael/olefination (TIMO) tandem reaction to construct the core α-methylene-γ-butyrolactone moiety.[1][2]
-
Strategy B: Stereoselective Synthesis from an Enantiomerically Enriched Terpenol. This approach achieves the synthesis in ten steps, with key transformations including regioselective metalation and a regio- and diastereoselective epoxidation.[3][4]
Strategy A: Telescoped Intramolecular Michael/Olefination (TIMO) Approach
This synthetic route commences from a known chiral hydroxy-alkenone and proceeds through a key tandem reaction to furnish the this compound core.
Experimental Workflow
Figure 1. Workflow for the TIMO-based synthesis of (+)-Paeonilactone B.
Quantitative Data Summary
| Step | Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phosphonate Ester Formation | (EtO)2P(O)CH2CO2H, DIAD, Ph3P, 0 °C to r.t. | 64 | - |
| 2 | TIMO Reaction | Base | - | 33:1 |
| 3 | Hydroxymethylation | t-BuOK, THF, 0 °C; then (CH2O)n, -78 to 0 °C | 70 | - |
| 4 | Final Steps | - | - | - |
| Overall | From Intermediate B | 6 steps | 12.8 | - |
Data compiled from Synfacts highlight of the work by Edwards et al.[1]
Detailed Experimental Protocols
Step 1: Phosphonate Ester Formation
-
To a solution of the starting (R)-4-hydroxy-3-methylcyclohex-2-enone and phosphonoacetic acid in a suitable aprotic solvent (e.g., THF) at 0 °C, add triphenylphosphine (Ph3P) followed by the dropwise addition of diethyl azodicarboxylate (DIAD).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired phosphonate ester.
Step 2: Telescoped Intramolecular Michael/Olefination (TIMO)
-
To a solution of the phosphonate ester in anhydrous THF at a low temperature (e.g., -78 °C), add a strong base (e.g., LDA or t-BuOK) dropwise.
-
The intramolecular Michael addition is initiated, followed by a proton transfer to form the phosphonate anion.
-
This intermediate undergoes a Horner-Wadsworth-Emmons (HWE) olefination in situ.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purify the crude product via column chromatography.
Step 3: Hydroxymethylation
-
To a solution of the α-methylene-γ-butyrolactone intermediate in anhydrous THF at 0 °C, add potassium tert-butoxide (t-BuOK).
-
Cool the mixture to -78 °C and add paraformaldehyde ((CH2O)n).
-
Allow the reaction to slowly warm to 0 °C and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and purify the product by column chromatography.
Strategy B: Stereoselective Synthesis from an Enantiomerically Enriched Terpenol
This synthetic route provides this compound in ten steps with an overall yield of 11.5%.[3][4] The key steps involve a regioselective metalation and a highly diastereoselective epoxidation. A lipase-mediated resolution is employed to obtain the enantiomerically pure starting material.[5]
Synthetic Pathway Overview
Figure 2. Key stages in the stereoselective synthesis of this compound from a terpenol.
Quantitative Data Summary
| Parameter | Value |
| Number of Steps | 10 |
| Overall Yield | 11.5% |
| Key Steps | Regioselective Metalation, Regio- and Diastereoselective Epoxidation |
| Chiral Source | Lipase-mediated resolution of trans-p-menthan-1,8-dien-5-ol |
Data sourced from G. Appendino et al.[3][4]
Detailed Experimental Protocols
Lipase-Mediated Resolution of trans-p-menthan-1,8-dien-5-ol
-
Dissolve the racemic trans-p-menthan-1,8-dien-5-ol in an appropriate organic solvent.
-
Add an acylating agent (e.g., vinyl acetate) and a lipase catalyst (e.g., Novozym 435).
-
Incubate the mixture under controlled temperature with shaking.
-
Monitor the reaction progress until approximately 50% conversion is achieved.
-
Separate the resulting ester and the unreacted alcohol by column chromatography to obtain the enantiomerically enriched alcohol.
Regioselective Metalation
Detailed protocol for this specific substrate is not available in the provided abstracts. A general procedure is outlined below.
-
To a solution of the enantiomerically pure terpenol in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), add an organolithium reagent (e.g., n-BuLi or s-BuLi) dropwise.
-
Stir the reaction mixture at low temperature for a specified time to allow for complete metalation.
-
The resulting organolithium species is then quenched with an appropriate electrophile.
Regio- and Diastereoselective Epoxidation
A general procedure for a substrate-directed epoxidation is provided below.
-
Dissolve the allylic alcohol intermediate in a chlorinated solvent (e.g., dichloromethane) at 0 °C.
-
Add a vanadium catalyst (e.g., vanadyl acetylacetonate) followed by the dropwise addition of an oxidant (e.g., tert-butyl hydroperoxide).
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield the desired epoxide.
Conclusion
The enantioselective synthesis of this compound has been successfully achieved through various innovative strategies. The TIMO approach offers an efficient construction of the core lactone structure, while the stereoselective synthesis from an enriched terpenol highlights the utility of enzymatic resolutions and directed reactions. These detailed protocols and data provide a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation.
References
Application Note: UPLC/TOF/MS Analysis of Paeonilactone B in Plasma
Introduction
Paeonilactone B is a metabolite of albiflorin and paeoniflorin, which are major bioactive components in traditional Chinese medicines derived from the root of Paeonia lactiflora. Pharmacokinetic studies of these parent compounds require sensitive and specific analytical methods to quantify their metabolites in biological matrices such as plasma. This application note describes a robust and sensitive method for the determination of this compound in rat plasma using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF/MS). The protocol involves a derivatization step to enhance the detection of this compound.
Principle
This method utilizes the high separation efficiency of UPLC and the high-resolution mass accuracy of TOF-MS to achieve sensitive and selective quantification of this compound in a complex biological matrix like plasma. To overcome the low ionization efficiency of this compound, a picolinoyl derivatization is employed to enhance its signal in the mass spectrometer. Following protein precipitation and solid-phase extraction, the analyte is derivatized and then analyzed by UPLC/TOF/MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (of known purity)
-
Borneol (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP)
-
Triethylamine (TEA)
-
Sulfatase
-
Rat plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges
Instrumentation and Conditions
-
UPLC System: Agilent 1200 UPLC system or equivalent.
-
Mass Spectrometer: Agilent 6520 Q-TOF mass spectrometer or equivalent.
-
Chromatographic Column: A suitable reversed-phase column, such as an Agilent Zorbax SB-C18 (2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Data Acquisition: Full scan mode to identify the derivatized analyte and IS, followed by targeted MS/MS for quantification if necessary.
Sample Preparation
The sample preparation involves hydrolysis of potential conjugates, followed by extraction and derivatization.
-
Hydrolysis: To 100 µL of rat plasma, add internal standard solution and sulfatase to hydrolyze the sulfate conjugates of this compound.[1][2]
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of acetonitrile.[3][4][5] Vortex and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with methanol.
-
-
Derivatization:
-
Final Preparation: Evaporate the derivatization mixture and reconstitute the residue in the initial mobile phase for UPLC injection.
Method Validation
The analytical method should be validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and stability, following regulatory guidelines.
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.5 - 100 | > 0.99 | 0.5 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low (1) | < 15 | < 15 | 85 - 115 |
| This compound | Mid (10) | < 15 | < 15 | 85 - 115 |
| This compound | High (80) | < 15 | < 15 | 85 - 115 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
A study reported the pharmacokinetic behavior of this compound after oral administration of albiflorin to rats.[1][2]
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | 12.4 ± 3.4 ng/mL |
| Tmax (Time to reach maximum concentration) | ~2 hours |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of paeonilactone A and this compound in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS determination of paeoniflorin, naringin, naringenin and glycyrrhetinic acid in rat plasma and its application to a pharmacokinetic study after oral administration of Si-Ni-San decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Method Development of Paeonilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonilactone B is a monoterpenoid isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification are essential for quality control of herbal materials, pharmacokinetic studies, and formulation development. This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Chemical Class | Monoterpenoid Lactone | [1] |
| Solubility | Soluble in methanol, acetonitrile, ethanol | Inferred from typical HPLC practices |
Recommended HPLC Method Parameters
Based on the analysis of related compounds from Paeonia lactiflora and general principles of reversed-phase chromatography, the following starting conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Chromatographic System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-70% B; 25-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 230 nm |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions (from Paeonia lactiflora extract)
-
Extraction: Accurately weigh 1.0 g of powdered Paeonia lactiflora root and place it in a flask. Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a suitable concentration within the linear range of the calibration curve.
Method Validation Protocol
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be determined.
-
Precision: The closeness of agreement between a series of measurements.
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The precision is expressed as the relative standard deviation (%RSD).
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of key HPLC method validation parameters.
References
Application Notes & Protocols: Cell-Based Assays Using Paeonilactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Paeonilactone B in various cell-based assays to investigate its anti-inflammatory, neuroprotective, and anti-cancer properties. The methodologies are presented to facilitate the screening and characterization of this compound and its derivatives.
Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol details the procedure to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol: Inhibition of Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve generated with sodium nitrite.
-
-
Cell Viability Assay (MTT):
-
To the remaining cells in the 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation
| Compound | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control | X |
Signaling Pathway: NF-κB Inhibition
This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Neuroprotective Effect Evaluation in PC12 Cells
This protocol describes an assay to determine the neuroprotective potential of this compound against oxidative stress-induced cell death in the rat pheochromocytoma PC12 cell line, a common model for neuronal studies.
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound.
Protocol: Protection Against Oxidative Stress
-
Cell Culture: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for another 24 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).
-
-
Cell Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm.
-
Data Presentation
| Compound | Concentration (µM) | Cell Viability (% of control) |
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Positive Control | X |
Signaling Pathway: MAPK Pathway Modulation
This compound may confer neuroprotection by modulating the MAPK signaling pathway, which is involved in cell survival and apoptosis.
Caption: this compound's potential modulation of the MAPK/JNK pathway.
Anti-Cancer Activity Assessment in HCT116 Colon Cancer Cells
This protocol outlines a method to evaluate the anti-proliferative and pro-apoptotic effects of this compound on the human colon cancer cell line HCT116.
Experimental Workflow
Caption: Workflow for assessing the anti-cancer effects of this compound.
Protocol: Cell Viability and Apoptosis Induction
-
Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well for the viability assay and in 6-well plates at 2 x 10⁵ cells/well for the apoptosis assay. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Cell Viability Assay (MTT):
-
Perform the MTT assay as described in the previous protocols.
-
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Data Presentation
Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 10 | |
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control | X |
Apoptosis
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | ||
| This compound (50 µM) | ||
| Positive Control (X µM) |
Signaling Pathway: Induction of Apoptosis
This compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
Application of Paeonilactone B in Parkinson's Disease Research: A Proposed Framework
Disclaimer: Currently, there is a notable absence of direct scientific literature investigating the application of Paeonilactone B in the context of Parkinson's disease (PD). The following application notes and protocols are a proposed research framework based on the well-documented neuroprotective effects of structurally related compounds isolated from Paeonia lactiflora, namely Paeoniflorin and Paeonol. This document is intended to guide future research by hypothesizing potential mechanisms of action and outlining relevant experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Key pathological mechanisms contributing to this neuronal loss include neuroinflammation, oxidative stress, apoptosis, and ferroptosis. This compound, a monoterpenoid lactone from Paeonia lactiflora, remains unexplored for its therapeutic potential in PD. However, compelling evidence from studies on its chemical relatives, Paeoniflorin and Paeonol, suggests that this compound may exert neuroprotective effects by modulating these critical pathways. This document outlines a proposed research plan to investigate the efficacy of this compound as a potential therapeutic agent for Parkinson's disease.
Hypothesized Mechanisms of Action
Based on the activities of related compounds, this compound is hypothesized to protect dopaminergic neurons through several mechanisms:
-
Anti-Neuroinflammatory Effects: By potentially inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines, possibly through modulation of the NLRP3 inflammasome pathway.
-
Anti-Apoptotic Activity: Through the regulation of key apoptotic proteins, such as the Bcl-2 family and caspases, to prevent programmed cell death of neurons.
-
Inhibition of Oxidative Stress: By scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.
-
Modulation of Ferroptosis: By potentially regulating iron metabolism and lipid peroxidation, key events in this iron-dependent cell death pathway.
The following diagram illustrates the proposed signaling pathways that could be modulated by this compound in a Parkinson's disease context.
Proposed Experimental Protocols
The following protocols are standard methodologies used in Parkinson's disease research and are proposed for investigating the effects of this compound.
In Vitro Neuroprotection Studies
a) Cell Culture and Differentiation:
-
SH-SY5Y Cells: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
PC12 Cells: Culture rat pheochromocytoma PC12 cells in RPMI-1640 medium with 10% horse serum and 5% FBS. Differentiate with 50-100 ng/mL Nerve Growth Factor (NGF) for 7 days.
b) Induction of Parkinson's Disease Phenotype:
-
Treat differentiated cells with 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, at a concentration of 0.5-2 mM for 24-48 hours to induce dopaminergic neurotoxicity.
c) this compound Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours before adding MPP⁺.
d) Assessment of Neuroprotection:
-
Cell Viability: Use MTT or LDH release assays to quantify cell survival.
-
Apoptosis: Perform Annexin V/PI staining followed by flow cytometry, or TUNEL staining to detect DNA fragmentation.
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFH-DA.
-
Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining.
-
Western Blotting: Analyze the expression levels of key proteins such as tyrosine hydroxylase (TH), α-synuclein, cleaved caspase-3, Bax, Bcl-2, NLRP3, and GPX4.
The following diagram outlines the proposed in vitro experimental workflow.
Troubleshooting & Optimization
Paeonilactone B solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeonilactone B. The information is designed to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
This compound is a monoterpenoid isolated from Paeonia lactiflora.[1] Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol .[1]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in several organic solvents. For specific concentrations, it is recommended to perform solubility testing. A summary of known solvents is provided in the table below.
Q3: How should I store this compound?
For long-term storage, it is recommended to keep this compound as a solid at -20°C. Stock solutions should also be stored at -20°C and are typically stable for several months. It is advisable to prepare fresh solutions for experiments whenever possible.
Q4: What are the known biological activities of this compound?
While specific signaling pathway studies on this compound are limited, related compounds from Paeonia lactiflora, such as Paeoniflorin, have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways.[2] These pathways are crucial in regulating cell proliferation, inflammation, and apoptosis.[3][4]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has limited solubility in aqueous solutions. Ensure you are using an appropriate organic solvent.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution to 37°C may aid in dissolution.
-
Insufficient Agitation: Ensure the solution is being adequately mixed. Sonication in an ultrasonic bath can help break down aggregates and improve solubilization.
-
Supersaturation/Precipitation: The compound may have precipitated out of solution. If this occurs, try the dissolution process again with fresh solvent and consider preparing a more dilute solution.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Sparingly soluble |
| Ethanol | Expected to be soluble |
| Methanol | Expected to be soluble |
Note: This table is based on available supplier information and chemical properties. Quantitative solubility data is limited, and it is recommended to determine the exact solubility for your specific experimental conditions.
Stability Issues
Problem: I am concerned about the stability of this compound in my experimental conditions.
Possible Causes & Solutions:
-
pH-Dependent Degradation: Lactone rings, present in this compound, can be susceptible to hydrolysis, particularly at neutral to alkaline pH.[5] For aqueous buffers, it is advisable to maintain a slightly acidic pH (e.g., 5.5) to improve stability.[5]
-
Temperature-Induced Degradation: Elevated temperatures can accelerate degradation.[6] Store stock solutions at -20°C and minimize the time the compound is kept at higher temperatures during experiments.
-
Oxidative Degradation: While not specifically documented for this compound, natural products can be susceptible to oxidation. If oxidative stress is a concern in your assay, consider degassing your solvents or using antioxidants where appropriate.
Problem: I am observing unexpected results in my bioassays, which might be due to compound degradation.
Possible Causes & Solutions:
-
Formation of Degradation Products: Degradation of this compound can lead to the formation of new compounds with different activities. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your storage conditions.
-
Interaction with Media Components: Components of your cell culture media or assay buffer could potentially interact with and degrade this compound. Running control experiments with the compound in the media over time can help assess this.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, visually confirm that excess solid is still present.
-
Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) that is compatible with your solvent and does not bind the compound.
-
-
Quantification:
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mM at the specified temperature.
-
Protocol for Assessing Stability in Aqueous Buffers
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values and temperatures.
Methodology:
-
Preparation of Test Solutions:
-
Prepare buffer solutions at various pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Spike the stock solution into the pre-warmed buffer solutions to a final desired concentration (ensure the final concentration of the organic solvent is low, typically <1%).
-
-
Incubation:
-
Incubate the test solutions at different temperatures (e.g., room temperature, 37°C, and an elevated temperature like 50°C for accelerated testing).
-
Protect the solutions from light if photostability is also a concern.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding a suitable solvent (e.g., methanol) and storing the sample at -20°C until analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that this compound or related compounds from Paeonia lactiflora may modulate.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Workflows
Caption: Workflow for determining equilibrium solubility.
Caption: Workflow for assessing compound stability.
References
- 1. This compound | C10H12O4 | CID 10375422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of MAPK signalling pathway as a key role of paeoniflorin in the treatment of intrahepatic cholestasis of pregnancy based on network pharmacology and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Paeonilactone B Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Paeonilactone B concentration for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on available data for structurally related compounds and derivatives, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments with this compound. For neuroprotection assays, concentrations as low as 2.5 µM have shown efficacy for related compounds[1]. For anti-inflammatory assays, a broader range up to 100 µM may be explored, with close monitoring for cytotoxicity.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For cell culture experiments, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the expected challenges when working with this compound and how can I troubleshoot them?
A3:
-
Low potency or no effect:
-
Troubleshooting: Increase the concentration of this compound in a stepwise manner. Ensure the compound has been properly dissolved and is not precipitated in the medium. Verify the biological activity of your specific batch of this compound.
-
-
High cytotoxicity:
-
Troubleshooting: Decrease the concentration. Perform a dose-response curve to determine the IC50 value in your specific cell line. Ensure the final DMSO concentration is not contributing to cell death.
-
-
Inconsistent results:
-
Troubleshooting: Ensure consistent cell seeding density and passage number. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Reference |
| Cytotoxicity (Initial Screening) | Various (e.g., PC12, RAW 264.7, BV-2) | 1 µM - 100 µM | General Practice |
| Neuroprotection (vs. Oxidative Stress) | PC12, Primary Cortical Neurons | 2.5 µM - 40 µM | [1] |
| Anti-inflammatory (LPS-induced) | RAW 264.7, BV-2 | 10 µM - 100 µM | Inferred from related compounds |
Table 2: Cytotoxicity (IC50) Data for Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| Paeoniflorin | PC12 (with H2O2) | > 80 µM (protective) | [2] |
| Chlojaponilactone B derivative | PC12 | > 40 µM (non-toxic) | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a safe concentration range for further experiments.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (including a vehicle control).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement in LPS-stimulated RAW 264.7 cells)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells
-
Griess Reagent System
-
Cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Neuroprotection Assay (H₂O₂-induced Oxidative Stress in PC12 cells)
This protocol evaluates the neuroprotective effects of this compound against oxidative stress.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
PC12 cells
-
MTT assay reagents (as described above)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Seed PC12 cells in a 96-well plate at an appropriate density and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for your specific cell line) for a further 24 hours. Include a control group without H₂O₂ treatment.
-
Assess cell viability using the MTT assay as described previously.
-
An increase in cell viability in the this compound and H₂O₂ co-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vitro experiments with this compound.
Caption: Potential mechanism of this compound in the NF-κB signaling pathway.
Caption: Potential role of this compound in the p38 MAPK signaling cascade.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Paeonilactone B
This technical support center provides researchers, scientists, and drug development professionals with targeted information to overcome challenges associated with the oral bioavailability of Paeonilactone B (PLB). The content is structured in a question-and-answer format, offering detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (PLB) and what are its therapeutic interests?
This compound is a monoterpene lactone and a member of the benzofurans chemical class.[1] It is one of the main metabolites of albiflorin, a principal component in traditional Chinese medicine.[2] Its biological effects are a subject of ongoing research, leveraging the known therapeutic activities of the source herbs.
Q2: What does "bioavailability" mean, and why is it a concern for PLB?
Bioavailability refers to the proportion of an administered drug that enters the systemic circulation in an unchanged form, thereby having an active effect.[3] A drug administered intravenously has 100% bioavailability, but oral bioavailability is often much lower due to incomplete absorption and first-pass metabolism.[3][4] For PLB, low oral bioavailability means that a significantly higher dose may be required to achieve a therapeutic effect, which can lead to increased variability and potential side effects.[5]
Q3: What are the primary reasons for the suspected low oral bioavailability of this compound?
While direct studies on PLB are limited, based on its chemical class and data from similar compounds, the primary reasons for its low bioavailability are likely:
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Poor Aqueous Solubility: Many natural compounds, particularly lactones, have low water solubility, which is a rate-limiting step for absorption in the gastrointestinal tract.[6][7][8]
-
P-glycoprotein (P-gp) Mediated Efflux: PLB may be a substrate for the P-glycoprotein (P-gp) efflux pump in intestinal epithelial cells.[9][10] This pump actively transports the drug from inside the cell back into the intestinal lumen, significantly reducing net absorption.[11]
-
First-Pass Metabolism: The compound may be rapidly metabolized in the intestinal wall or the liver before it reaches systemic circulation.[5] This is a common issue for many phytochemicals.
Section 2: Bioavailability Enhancement Strategies & Protocols
This section details common formulation strategies to enhance the bioavailability of poorly soluble compounds like PLB. Each strategy includes a brief FAQ, a summary of expected outcomes, and a detailed experimental protocol.
Strategy 1: Solid Dispersion to Enhance Solubility
FAQ:
-
What is a solid dispersion? A solid dispersion (SD) is a system where a poorly water-soluble drug (like PLB) is dispersed within a highly soluble solid carrier (a polymer like PVP or PEG).[4] By converting the drug from a crystalline to an amorphous state, its solubility and dissolution rate can be dramatically increased.[7]
-
How does it improve bioavailability? The primary mechanism is the enhancement of the drug's dissolution rate. By maintaining the drug in a high-energy amorphous state and ensuring a large surface area for dissolution, the concentration of the drug in the gastrointestinal fluid is increased, creating a larger gradient for absorption.
Data Presentation: Expected Pharmacokinetic Improvements
The following table summarizes hypothetical, yet realistic, data from a preclinical animal study comparing standard PLB to a PLB-Solid Dispersion formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| PLB Suspension | 50 | 45 ± 8 | 2.0 | 210 ± 35 | 100 (Reference) |
| PLB-SD (1:7 ratio) | 50 | 150 ± 25 | 1.0 | 750 ± 90 | ~357 |
Experimental Protocol: Preparation of PLB Solid Dispersion via Solvent Evaporation
This protocol is based on the widely used solvent evaporation method for preparing solid dispersions.[4]
-
Materials & Reagents:
-
This compound (PLB)
-
Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)[4]
-
Methanol or Ethanol (analytical grade)
-
Deionized water
-
-
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
-
Methodology:
-
Selection of Ratio: Prepare PLB and carrier (e.g., PEG 6000) in various weight ratios (e.g., 1:1, 1:3, 1:5, 1:7). The study by Adeli on azithromycin found a 1:7 ratio to be highly effective.[4]
-
Dissolution: Accurately weigh PLB and the selected carrier. Dissolve both components in a minimal amount of a suitable volatile solvent, such as methanol, in a round-bottom flask.
-
Mixing: Stir the solution on a magnetic stirrer until a clear, homogenous solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass or thin film forms on the flask wall.
-
Drying: Scrape the solid mass from the flask. Place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a 100-mesh sieve to ensure a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
-
Visualization: Solid Dispersion Development Workflow
Caption: Workflow for developing and evaluating a PLB solid dispersion.
Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
FAQ:
-
What is a SMEDDS? A Self-Microemulsifying Drug Delivery System (SMEDDS) is an isotropic mixture of oil, a surfactant, and a co-surfactant that spontaneously forms a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation in an aqueous medium like gastrointestinal fluid.[12]
-
How does it improve bioavailability? SMEDDS can enhance bioavailability through several mechanisms:
-
It presents the drug in a solubilized form, overcoming the dissolution barrier.[13]
-
The small droplet size provides a large surface area for drug release and absorption.[12]
-
Certain excipients can inhibit P-gp efflux pumps and/or reduce first-pass metabolism.[11]
-
It can facilitate lymphatic transport, bypassing the liver and reducing first-pass metabolism.[14]
-
Data Presentation: Expected Pharmacokinetic Improvements
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| PLB Suspension | 50 | 45 ± 8 | 2.0 | 210 ± 35 | 100 (Reference) |
| PLB-SMEDDS | 50 | 210 ± 30 | 0.75 | 1150 ± 150 | ~548 |
Experimental Protocol: Formulation and Evaluation of PLB-SMEDDS
This protocol is a standard approach for developing SMEDDS.[12]
-
Materials & Reagents:
-
This compound (PLB)
-
Oils: Labrafil M1944CS, Oleic acid, Castor oil, etc.
-
Surfactants: Cremophor EL, Tween 80, Labrasol, etc.
-
Co-surfactants: Transcutol P, Polyethylene glycol 400 (PEG 400), etc.
-
-
Equipment:
-
Vortex mixer
-
Water bath shaker
-
UV-Vis Spectrophotometer or HPLC
-
Particle size analyzer
-
-
Methodology:
-
Excipient Screening:
-
Determine the solubility of PLB in various oils, surfactants, and co-surfactants.
-
Add an excess amount of PLB to 2 mL of each excipient in a vial.
-
Shake the vials in a water bath shaker at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved PLB in the supernatant using HPLC. Select the excipients with the highest solubilizing capacity.
-
-
Constructing Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the screening.
-
Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Sₘᵢₓ ratio, mix it with the oil phase at various ratios (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle stirring. Observe for transparency and the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to identify the efficient self-emulsification region.
-
-
Preparation of PLB-SMEDDS:
-
Select an optimal formulation from the microemulsion region of the phase diagram (e.g., 28% Oil, 34% Surfactant, 38% Co-surfactant).[12]
-
Dissolve the required amount of PLB in this mixture of oil, surfactant, and co-surfactant.
-
Vortex the mixture until the PLB is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Emulsification Efficiency: Dilute 1 mL of the PLB-SMEDDS formulation in 500 mL of water and observe the time to form a clear microemulsion.[12]
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) using a dynamic light scattering particle size analyzer.
-
-
Section 3: Troubleshooting Guide
Q4: My in vivo studies show no bioavailability improvement, even though my formulation showed excellent in vitro dissolution. What's wrong?
This is a common issue that often points to post-dissolution barriers.
-
Possible Cause 1: P-gp Efflux. Even if PLB is fully dissolved, it may be rapidly pumped back into the gut by P-gp transporters. The excipients in your formulation may not be inhibiting P-gp.
-
Troubleshooting Step: Conduct an in vitro Caco-2 cell permeability assay. Compare the transport of your PLB formulation from the apical (A) to basolateral (B) side versus the B-to-A side. A high efflux ratio (B-A / A-B > 2) suggests P-gp involvement. Repeat the experiment in the presence of a known P-gp inhibitor like verapamil.[9] If transport increases, P-gp efflux is a likely culprit.
-
-
Possible Cause 2: Rapid Metabolism. PLB may be undergoing extensive first-pass metabolism in the intestinal wall or liver.
-
Troubleshooting Step: Analyze blood samples not just for the parent PLB but also for its potential metabolites (e.g., glucuronide or sulfate conjugates).[5] High levels of metabolites with low levels of the parent drug indicate rapid metabolism is limiting bioavailability.
-
Q5: How can I confirm that P-glycoprotein (P-gp) is a major barrier for PLB absorption?
Directly proving P-gp interaction is key to selecting the right enhancement strategy.
-
Recommended Experiment: Co-administration Study.
-
Design a preclinical in vivo study with at least three groups of animals (e.g., rats).
-
Group 1 (Control): Administer a standard suspension of PLB.
-
Group 2 (Inhibitor): Pre-treat the animals with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) before administering the PLB suspension.[9]
-
Group 3 (Formulation): Administer your enhanced PLB formulation.
-
Analysis: Collect blood samples over time and perform pharmacokinetic analysis. If the AUC and Cmax of PLB in Group 2 are significantly higher than in Group 1, it provides strong evidence that P-gp efflux is a major limiting factor for its bioavailability.
-
Visualization: The P-gp Efflux Mechanism & Inhibition
Caption: P-gp mediated efflux reduces PLB absorption (A) vs. inhibition of P-gp enhances absorption (B).
References
- 1. This compound | C10H12O4 | CID 10375422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of paeonilactone A and this compound in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeonol nanoemulsion for enhanced oral bioavailability: optimization and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-Microemulsifying Drug Delivery System of Phillygenin: Formulation Development, Characterization and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
Paeonilactone B Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Paeonilactone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The primary challenges in this compound synthesis revolve around the stereocontrolled construction of its highly oxygenated and stereochemically dense carbocyclic core. Key difficulties include:
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Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity to establish the correct relative and absolute stereochemistry of the multiple chiral centers.[1][2][3][4]
-
Low Overall Yields: Many synthetic routes suffer from low overall yields due to the multi-step nature of the synthesis and potential side reactions.[1]
-
Aromatization: The cyclohexane ring is prone to aromatization under certain acidic or thermodynamic conditions, leading to undesired byproducts.[4]
-
Purification: The presence of multiple polar functional groups and potential for isomeric byproducts can complicate the purification of intermediates and the final product.
Q2: Which starting materials are commonly used for this compound synthesis?
A2: Several chiral starting materials have been successfully employed to control the stereochemistry of the final product. Common starting points include:
Q3: How can I improve the diastereoselectivity of the key cyclization steps?
A3: The diastereoselectivity of crucial cyclization reactions is highly dependent on the chosen synthetic strategy and reaction conditions. For instance:
-
In Samarium(II) iodide-mediated cascade cyclizations of methylenecyclopropyl ketones, the presence of hexamethylphosphoramide (HMPA) has been found to be critically important for achieving high diastereoselectivity.[1][2]
-
Diastereoselective intramolecular Michael cyclization of phosphonates has also been reported as an effective strategy.[3][5]
-
Electrophilic lactonization reactions can be a powerful tool for stereogenic control.[4]
Troubleshooting Guides
Issue 1: Low Overall Yield
Low overall yield is a frequent issue in multi-step syntheses. The following guide provides a systematic approach to identify and address the problem.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low overall yield in this compound synthesis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Impure Starting Materials or Reagents | Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point). | Repurify starting materials if necessary. Use freshly distilled solvents and high-purity reagents. |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as temperature, concentration, and solvent to find the optimal conditions.[6][7][8] | Refer to literature for established protocols and perform small-scale optimization experiments. For instance, in SmI2-mediated reactions, ensure strict anaerobic conditions. |
| Product Loss During Workup/Purification | Analyze aqueous and organic layers after extraction to check for product loss. Evaluate different chromatography conditions (e.g., stationary phase, eluent system). | Modify the workup procedure to minimize product loss. Consider alternative purification methods like crystallization or distillation if applicable. |
| Competing Side Reactions | Identify the structure of major byproducts using spectroscopic methods (NMR, MS). | Adjust reaction conditions to disfavor the formation of side products. For example, to prevent aromatization, avoid strongly acidic conditions and high temperatures.[4] |
Issue 2: Poor Stereoselectivity
Achieving the correct stereochemistry is critical for the synthesis of this compound.
Decision Tree for Improving Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity in key synthetic steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inactive or Impure Catalyst/Reagent | Ensure the catalyst or stereodirecting reagent is of high quality and activity. For chiral catalysts, verify enantiomeric purity. | Use freshly prepared or properly stored catalysts. Perform a control reaction with a known substrate to test catalyst activity. |
| Incorrect Reaction Temperature | Many stereoselective reactions are highly sensitive to temperature. | Run the reaction at a lower temperature to enhance selectivity, even if it requires a longer reaction time. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. | Screen a range of solvents with varying polarities. For example, non-coordinating solvents may enhance the influence of a chiral catalyst. |
| Substrate Control vs. Reagent Control | The inherent stereochemical biases of the substrate may compete with the directing effects of the chiral reagent. | Consider modifying the substrate to enhance the desired stereochemical outcome or choose a different chiral reagent that can override the substrate's bias. |
Data Presentation
Table 1: Comparison of Reported Overall Yields for this compound Synthesis
| Starting Material | Key Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Enantiomerically enriched terpenol 2 | Regio- and diastereoselective epoxidation | 10 | 11.5 | [1] |
| (-)-Carvone | SmI2-mediated cascade cyclization | Short synthesis | Not explicitly stated | [1] |
| Phosphonate 2 | Diastereoselective intramolecular Michael cyclization | Not specified | Not explicitly stated | [3][5] |
| 4-methyl-3-cyclohexene-1-acetic acid | Iodolactonization | Not specified | Not explicitly stated | [4] |
Experimental Protocols
Protocol 1: Stereoselective Epoxidation (Based on a reported synthesis[1])
This protocol describes a key step in a stereoselective synthesis of this compound.
-
Preparation: To a solution of the allylic alcohol intermediate in a suitable solvent (e.g., CH₂Cl₂), add a catalytic amount of a vanadium or molybdenum-based catalyst (e.g., vanadyl acetylacetonate or molybdenum hexacarbonyl).
-
Reaction: Cool the mixture to the desired temperature (e.g., 0 °C) and add tert-butyl hydroperoxide (tBHP) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: SmI₂-Mediated Cascade Cyclization (Based on a reported synthesis[1][2])
This protocol outlines a key radical cyclization step.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of Samarium(II) iodide (SmI₂) in a dry, degassed solvent such as THF.
-
Addition of HMPA: Add hexamethylphosphoramide (HMPA) to the SmI₂ solution. The presence of HMPA is crucial for high diastereoselectivity.
-
Substrate Addition: Slowly add a solution of the methylenecyclopropyl ketone precursor in THF to the SmI₂/HMPA mixture at the appropriate temperature (e.g., -78 °C).
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the resulting product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. C-O Ring Containing Natural Products: this compound (Taylor), Deoxymonate B (de la Pradilla), Sanguiin H-5 (Spring), Solandelactone A (White), Spirastrellolide A (Paterson) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A challenging synthesis [rsc.org]
Paeonilactone B quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Paeonilactone B. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key chemical properties?
This compound is a monoterpenoid isolated from plants of the Paeonia genus.[1] It is a member of the benzofuran class of organic compounds.[2] Its chemical formula is C₁₀H₁₂O₄, with a molecular weight of approximately 196.20 g/mol .[2][3]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98751-78-1 | [1][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |
| Molecular Weight | 196.20 g/mol | [2][3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
2. What are the typical purity specifications for a this compound reference standard?
Commercial suppliers of this compound typically offer a purity of >95% or >98%.[4] For use as a reference standard in quantitative analysis, a highly characterized material with a detailed Certificate of Analysis (CoA) is required. The CoA should specify the purity as determined by a primary analytical method, such as quantitative NMR (qNMR) or mass balance, and provide information on residual solvents, water content, and elemental impurities.
Table 2: Illustrative Specifications for a this compound Reference Standard
| Parameter | Specification | Method |
| Purity (by qNMR) | ≥ 98.0% | ¹H-qNMR |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% (total) | GC-HS |
| Elemental Impurities | As per USP <232>/ICH Q3D | ICP-MS |
| Appearance | White to off-white powder | Visual |
3. How should this compound be stored to ensure its stability?
This compound should be stored in a well-closed container, desiccated at -20°C.[1] Stock solutions can typically be stored at -20°C for several months.[1] It is recommended to prepare and use solutions on the same day if possible. Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[1]
4. What are the potential degradation pathways for this compound?
Forced degradation studies are crucial to understanding the stability of a compound. While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups (esters, lactones, allylic alcohols) can be susceptible to hydrolysis (acidic and basic), oxidation, and photolytic degradation. It is recommended to perform forced degradation studies under these conditions to identify potential degradation products and establish a stability-indicating analytical method.
Troubleshooting Guides
HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: I am observing significant peak tailing for the this compound peak. What are the possible causes and solutions?
Answer: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Column Issues:
-
Contamination: The column inlet frit or the packing material may be contaminated.
-
Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, a guard column may be used to protect the analytical column, or the column may need to be replaced.
-
-
Column Void: A void at the head of the column can cause peak distortion.
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
-
Mobile Phase and Analyte Interactions:
-
pH Mismatch: If the mobile phase pH is close to the pKa of any ionizable groups on this compound or co-eluting impurities, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH. Using a buffer can help maintain a consistent pH and improve peak shape.
-
-
Secondary Interactions: Active sites on the silica packing (silanols) can interact with the analyte, causing tailing.
-
Solution: Use a high-purity, end-capped column. Adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can sometimes mitigate this, but may require re-validation of the method.
-
-
-
Sample and Injection Issues:
-
Strong Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Injecting too high a concentration or volume of the sample.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Question: My HPLC method shows poor resolution between this compound and an impurity peak. How can I improve this?
Answer: Improving resolution often involves modifying the mobile phase or the column.
-
Mobile Phase Optimization:
-
Gradient Slope: If using a gradient, make the gradient shallower (increase the run time) around the elution time of the critical pair.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity.
-
Temperature: Adjusting the column temperature can affect the retention times and selectivity of separation.
-
-
Column Selection:
-
Stationary Phase: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase).
-
Particle Size and Column Length: Using a column with smaller particles or a longer column will increase efficiency and may improve resolution, though it will also increase backpressure and run time.
-
NMR Purity Assessment
This section provides guidance for common issues during the quantitative NMR (qNMR) analysis of this compound.
Question: The baseline of my ¹H-NMR spectrum is not flat, which is affecting the accuracy of integration for purity calculation. What should I do?
Answer: A non-flat baseline is a common issue that can significantly impact the accuracy of qNMR.
-
Phasing and Baseline Correction:
-
Manual Correction: Use the NMR processing software to manually adjust the phase and apply a baseline correction. A polynomial baseline correction is often effective.
-
Acquisition Parameters: Ensure that the acquisition time is sufficient and that a proper relaxation delay (D1) is used (typically 5 times the longest T1 of the protons of interest) to ensure complete relaxation of all signals.
-
Question: I see unexpected peaks in the ¹H-NMR spectrum of my this compound sample. How can I determine if they are impurities or artifacts?
Answer: Distinguishing between impurities and artifacts is a critical step in purity assessment.
-
Common Artifacts:
-
Solvent Peaks: Residual protonated solvent signals are common. For example, in DMSO-d₆, a peak around 2.50 ppm (for DMSO-d₅) and a broad peak around 3.33 ppm (for water) are expected.
-
Satellite Peaks: ¹³C satellites can appear as small peaks flanking a large signal. These are not impurities.
-
Spinning Sidebands: These are small peaks that are symmetrical on both sides of a large peak and are caused by inhomogeneous spinning of the NMR tube.
-
-
Identifying Impurities:
-
Reference Spectra: Compare your spectrum to a reference spectrum of a highly pure standard of this compound.
-
2D NMR: Techniques like COSY and HSQC can help in identifying the connectivity of protons and carbons, which can aid in the structural elucidation of impurities.
-
LC-MS: Correlate the NMR data with LC-MS data to confirm the presence and mass of impurities.
-
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This is a general-purpose HPLC method that can be used as a starting point for the purity assessment of this compound. Method validation and optimization will be required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to a final concentration of approximately 0.5 mg/mL.
Quantitative ¹H-NMR (qNMR) for Purity Assessment of this compound
This protocol describes the use of an internal standard for the qNMR purity assessment of this compound.
-
Materials:
-
This compound sample.
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone), with a known purity value.
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Acquisition Parameters (example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
_sample = this compound
-
_IS = Internal Standard
-
Visualizations
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Workflow for qNMR purity assessment of this compound.
References
Addressing variability in Paeonilactone B experimental results
Paeonilactone B Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results and providing guidance on best practices for its use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and experimental application of this compound.
Compound Handling and Stability
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Q1: What is the recommended solvent for dissolving this compound?
-
A1: this compound is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. For in vitro biological assays, DMSO is a common choice. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Always perform a vehicle control in your experiments to account for any effects of the solvent.
-
-
Q2: How should I store this compound to ensure its stability?
-
A2: While specific stability studies for this compound are not detailed in the provided literature, general best practices for similar natural product compounds suggest storing the solid form in a cool, dark, and dry place. For solutions, especially in DMSO, it is advisable to prepare fresh dilutions for each experiment or store aliquots at -20°C or -80°C for short periods to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of similar compounds can be affected by light, pH, and temperature, suggesting these are important factors to control.[2][3]
-
-
Q3: How can I assess the purity of my this compound sample?
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A3: The purity of this compound can be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. It is recommended to obtain a Certificate of Analysis (COA) from the supplier to confirm the identity and purity of the compound[1].
-
In Vitro Experiments
-
Q4: I am observing inconsistent neuroprotective effects in my cell culture experiments. What could be the cause?
-
A4: Variability in neuroprotective assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overly confluent, as these can alter their response to stressors and protective agents.
-
Stressor Concentration and Timing: The concentration of the stressor (e.g., H₂O₂) and the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment) are critical parameters that should be optimized and kept consistent.[4][5]
-
Compound Stability in Media: this compound's stability in cell culture media over the duration of your experiment may vary. Consider minimizing the time the compound is in the media before and during the experiment.
-
Assay Variability: The endpoint measurement (e.g., MTT, LDH release, ROS levels) can have inherent variability. Ensure you have appropriate positive and negative controls and run replicates.[5][6]
-
-
-
Q5: What are some potential mechanisms of action for this compound that could explain variability in different cell lines?
-
A5: this compound is reported to have neuroprotective and anti-inflammatory effects.[4][7] The expression levels of specific cellular targets can vary between cell lines, leading to different responses. For instance, its antioxidant effects may be more pronounced in cells with lower endogenous antioxidant capacity.[4][5] Similarly, its anti-inflammatory effects might be more evident in cell types that mount a strong inflammatory response, potentially through modulation of pathways like NF-κB.[8][9]
-
In Vivo Experiments
-
Q6: We are seeing high variability in plasma concentrations of this compound in our animal studies. Why might this be happening?
-
A6: In vivo studies can have significant variability due to:
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Metabolism: this compound can be a metabolite of other compounds, such as albiflorin[10]. The metabolic conversion rate can vary between individual animals.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can be influenced by factors such as the animal strain, sex, age, health status, and the formulation and route of administration.[10] For example, after oral administration of albiflorin to rats, the maximum plasma concentration of this compound was reached at approximately 2 hours.[10]
-
Sample Collection and Processing: The timing of blood collection and the handling of plasma samples are critical for accurate pharmacokinetic analysis.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (following oral administration of Albiflorin)
| Parameter | Value | Species | Administration |
| Cmax (Maximum Plasma Concentration) | 12.4 ± 3.4 ng/mL | Rat | 5 mg/kg Albiflorin (oral) |
| Tmax (Time to Maximum Concentration) | ~2 hours | Rat | 5 mg/kg Albiflorin (oral) |
Data extracted from a study on the in vivo metabolism of albiflorin.[10]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is a generalized procedure based on methodologies for assessing neuroprotective effects against H₂O₂-induced toxicity.[4][5]
-
Cell Culture: Plate primary rat cortical cells or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate culture plates and allow them to adhere and grow.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations. Pre-treat the cells with the this compound-containing media or a vehicle control for a predetermined duration (e.g., 2-24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of hydrogen peroxide (H₂O₂) for a specific duration to induce oxidative stress.
-
Assessment of Cell Viability: Following the stress induction, measure cell viability using a standard assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to cells treated with H₂O₂ alone to determine the neuroprotective effect.
Visualizations
Diagram 1: General Experimental Workflow for Assessing Neuroprotection
A generalized workflow for an in vitro neuroprotection experiment.
Diagram 2: Potential Signaling Pathway Modulation by this compound
A simplified diagram of potential pathways modulated by this compound.
References
- 1. This compound | CAS:98751-78-1 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of paeonilactone A and this compound in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Paeoniflorin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of Paeoniflorin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Paeoniflorin?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix[1][2][3]. In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal)[1][3]. This is a significant problem because it compromises the accuracy, sensitivity, and reproducibility of quantitative analyses for Paeoniflorin[2][3]. The "matrix" itself refers to all components in the sample other than the analyte, such as proteins, lipids, and salts from biological fluids or complex phytochemicals from herbal extracts[4].
Q2: How can I determine if matrix effects are impacting my Paeoniflorin analysis?
The most common method is the post-extraction addition technique[3][4]. This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a pure solvent. A significant difference between these two responses indicates the presence of matrix effects[4]. A detailed protocol for this evaluation is provided below.
Q3: What are the most effective strategies to minimize or correct for matrix effects?
There are several strategies that can be employed:
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Optimized Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[1][2]. Protein precipitation is a simpler but potentially less clean method[5].
-
Chromatographic Separation: Modifying the LC method (e.g., adjusting the mobile phase gradient, changing the column) to separate Paeoniflorin from co-eluting matrix components is a crucial step[2][4].
-
Use of an Appropriate Internal Standard: The gold standard for correction is a Stable Isotope-Labeled Internal Standard (SIL-IS) of Paeoniflorin. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate signal normalization[1][2]. If a SIL-IS is unavailable, a structural analog can be used, though it may not correct for effects as effectively.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for consistent matrix effects across all samples[1][4].
Q4: Can simply diluting my sample reduce matrix effects?
Yes, diluting the sample can reduce the concentration of interfering compounds and thereby lessen the matrix effect. However, this approach is only feasible if the concentration of Paeoniflorin is high enough to remain above the lower limit of quantification (LLOQ) of the analytical method after dilution[2].
Troubleshooting Guides
Issue: Low or inconsistent signal intensity for Paeoniflorin.
This is a common symptom of ion suppression caused by matrix effects[1][6]. The following workflow can help you troubleshoot the issue.
Experimental Protocols & Data
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol uses the post-extraction addition method to calculate the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A: Prepare a standard solution of Paeoniflorin in the final mobile phase solvent (neat solution).
-
Set B: Extract at least six different lots of blank biological matrix (e.g., plasma) using the finalized extraction procedure. After extraction, spike the dried or evaporated extract with Paeoniflorin at the same concentration as Set A.
-
Set C: Spike the blank biological matrix with Paeoniflorin (at the same concentration) before extraction and process. This set is used to determine recovery but is included here for completeness.
-
-
Analyze and Calculate:
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the mean peak area from the different lots:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Relative Standard Deviation (RSD%) of the MF across the different matrix lots should be ≤15%.
-
Protocol 2: Sample Preparation via Protein Precipitation (for Plasma)
This is a rapid and common method for preparing plasma samples for Paeoniflorin analysis[5].
-
Aliquot Sample: Transfer 100 µL of a plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution (e.g., Tolbutamide in a study)[5].
-
Precipitate Protein: Add 300 µL of ice-cold acetonitrile to the tube. Acetonitrile is often preferred over methanol for better response[5].
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system[1].
Data Presentation
Quantitative data from validation studies helps to understand the extent of matrix effects.
Table 1: Example of IS-Normalized Matrix Factor Data for Paeoniflorin in Rat Plasma Data adapted from a study that found the matrix effect did not significantly affect quantitative results[5].
| QC Level | Concentration (ng/mL) | Mean IS-Normalized Matrix Factor | RSD (%) |
| Low | (Not Specified) | 1.04 | 8.3% |
| Medium | (Not Specified) | 1.11 | 4.9% |
| High | (Not Specified) | 0.99 | 4.2% |
Table 2: Recommended Starting LC-MS/MS Parameters for Paeoniflorin Analysis Parameters are based on common methods and should be optimized for your specific instrument and application[1][5].
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium acetate[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[1] |
| Flow Rate | 0.2 - 1.0 mL/min[1][5] |
| Elution | Gradient elution is typically required |
| Injection Volume | 1-10 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Precursor Ion | [M+NH₄]⁺ (ammonium adduct) has shown high sensitivity[5] |
| MS/MS Transitions | To be optimized based on specific instrument (e.g., for Paeoniflorin with precursor m/z 479, product ions could be m/z 121 and 327)[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Paeonilactone B Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Paeonilactone B isolation from Paeonia lactiflora roots.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound that can lead to suboptimal yields.
Problem 1: Low Overall Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction Method | Different extraction techniques significantly impact the yield of monoterpenes. While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved efficiency and shorter extraction times. For Paeonia species, UAE and MAE have been shown to be effective for extracting bioactive molecules. |
| Inappropriate Extraction Solvent | The choice of solvent is critical for maximizing the extraction of this compound. The polarity of the solvent should be optimized. Studies on related compounds in Paeonia lactiflora suggest that ethanol-water mixtures are effective. For instance, 70% ethanol has been shown to be more suitable than water for extracting paeoniflorin, a structurally related monoterpene glycoside. It is recommended to test a range of ethanol concentrations (e.g., 50%, 70%, 95%) to determine the optimal solvent for this compound. |
| Suboptimal Extraction Parameters | Factors such as temperature, extraction time, and solid-to-liquid ratio play a crucial role. Overly high temperatures can lead to the degradation of thermolabile compounds. For UAE, parameters like ultrasonic power and duration need to be optimized. |
| Poor Quality of Plant Material | The concentration of this compound can vary depending on the age, origin, and storage conditions of the Paeonia lactiflora roots. Ensure that the plant material is properly identified, dried, and stored to prevent degradation of the target compound. |
Problem 2: Loss of this compound During Purification
| Potential Cause | Recommended Solution |
| Irreversible Adsorption on Column | This compound may irreversibly adsorb to the stationary phase during column chromatography, especially with silica gel. This leads to low recovery. Consider using a different stationary phase, such as reversed-phase C18 silica or Sephadex LH-20. High-Speed Counter-Current Chromatography (HSCCC) is another effective technique that avoids solid supports, thus preventing irreversible adsorption. |
| Co-elution with Impurities | This compound may co-elute with other structurally similar compounds, making isolation difficult and reducing the purity of the final product. Optimize the mobile phase composition and gradient in your chromatographic method. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column and mobile phase can provide high-resolution separation. |
| Degradation During Solvent Evaporation | Excessive heat during the removal of solvents can cause degradation of this compound. Use a rotary evaporator at a controlled, low temperature. For heat-sensitive compounds, lyophilization (freeze-drying) is a gentler alternative. |
| Compound Instability | The stability of this compound under different pH and temperature conditions may affect its recovery. It is advisable to conduct stability studies on a small scale to determine the optimal conditions for processing and storage. Generally, maintaining neutral pH and low temperatures is recommended. |
Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the most effective method for extracting this compound from Paeonia lactiflora roots? A1: While several methods can be used, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration.[1] These techniques can lead to higher yields in shorter times. The optimal method may depend on the available equipment and the scale of the extraction.
-
Q2: Which solvent system is best for extracting this compound? A2: Ethanol-water mixtures are generally effective for extracting monoterpenoids from Paeonia roots. A 70% ethanol solution has been found to be more effective than pure water for related compounds.[2] However, it is recommended to perform small-scale pilot extractions with different ethanol concentrations to find the optimal solvent for this compound.
-
Q3: Can enzymatic hydrolysis improve the yield of this compound? A3: Enzymatic hydrolysis can potentially increase the yield of this compound by converting its glycosidic precursors present in the plant matrix into the aglycone form. The use of complex enzyme mixtures, including cellulase and pectinase, has been shown to enhance the extraction of active ingredients from Paeonia seeds and could be applicable to roots as well.[3]
Purification
-
Q4: What is the recommended chromatographic technique for purifying this compound? A4: A multi-step chromatographic approach is often necessary. An initial separation can be performed using column chromatography with silica gel or, preferably, reversed-phase C18 material to minimize adsorption losses. For final purification, Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers high resolution.[4][5] High-Speed Counter-Current Chromatography (HSCCC) is also an excellent alternative as it avoids the use of solid stationary phases.
-
Q5: How can I monitor the purification of this compound? A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for monitoring the presence and purity of this compound in different fractions.[2] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for more specific detection and identification.
General
-
Q6: What are the known stability issues for this compound? A6: While specific stability data for this compound is limited, monoterpenoids, in general, can be susceptible to degradation by heat, extreme pH, and light. It is advisable to handle extracts and purified compounds at low temperatures, in neutral pH solutions, and protected from light to minimize degradation.
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Paeonia Species
| Extraction Method | Solvent | Key Findings | Reference |
| Maceration | Ethanol-water | Traditional method, can be time-consuming. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water | Generally provides higher yields of phenolics and flavonoids in a shorter time compared to maceration. | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol-water | Also offers higher efficiency than maceration. | [1] |
| Enzymatic Hydrolysis | Water with enzyme complex | Can increase the extraction of active compounds by breaking down cell walls. | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Grind dried Paeonia lactiflora roots into a fine powder (40-60 mesh).
-
Extraction:
-
Mix the powdered root material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through cheesecloth and then with Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-40% A; 30-40 min, 40-80% A.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 230 nm.
-
-
Fraction Collection: Collect fractions based on the elution time of the this compound peak, as determined by analytical HPLC.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Enzymatic Extraction Process for Peony lactiflora Seed and Its Application in Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Neuroprotective Activity: A Comparative Analysis of Paeonilactone B and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective activity of Paeonilactone B alongside two prominent alternatives, Salvianolic Acid B and Baicalein. While preliminary evidence suggests a neuroprotective potential for this compound, a notable scarcity of comprehensive studies limits a detailed quantitative comparison. In contrast, Salvianolic Acid B and Baicalein have been more extensively researched, with a growing body of evidence supporting their efficacy and elucidating their mechanisms of action. This guide summarizes the available data, details relevant experimental protocols, and provides visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for neuroprotective drug development.
Comparative Analysis of Neuroprotective Compounds
The following table summarizes the available quantitative and qualitative data for this compound, Salvianolic Acid B, and Baicalein. It is important to note that the experimental models and conditions may vary between studies, warranting caution in direct comparisons.
| Feature | This compound | Salvianolic Acid B | Baicalein |
| Source | Paeonia lactiflora | Salvia miltiorrhiza | Scutellaria baicalensis |
| Reported Neuroprotective Effect | Protective against H₂O₂-induced oxidative stress in rat cortical cells.[1] | Protects against MPP+-induced apoptosis in SH-SY5Y cells[2], 6-hydroxydopamine-induced cell death in SH-SY5Y cells[3], and cerebral ischemia-reperfusion injury.[4] | Protects against H₂O₂-mediated oxidative stress in PC12 cells[5], rotenone-induced neurotoxicity in PC12 cells[6], and colistin sulfate-induced apoptosis in PC12 cells.[7] |
| Mechanism of Action | Not extensively studied. Likely involves antioxidant activity. | Activates Nrf2 and SIRT1 pathways[4], inhibits TLR4/p38MAPK/JNK/NF-κB signaling[4], and protects mitochondrial function.[8] | Activates Keap1/Nrf2/HO-1 signaling, involves PKCα and PI3K/AKT pathways, and inhibits mitochondrial dysfunction.[5] |
| Quantitative Data (Cell Viability) | Data not readily available. | Significantly ameliorated MPP+-induced loss of cell viability.[2] | Pretreatment with baicalein inhibited H2O2-induced cell viability loss in a dose-dependent manner.[5] |
| Quantitative Data (Apoptosis) | Data not readily available. | Reversed 6-hydroxydopamine-induced apoptosis.[3] | Suppressed rotenone-induced apoptosis in a concentration-dependent manner.[6] |
| EC₅₀ Values | Not reported in reviewed literature. | Not consistently reported for neuroprotection in reviewed literature. | Not consistently reported for neuroprotection in reviewed literature. |
Signaling Pathways in Neuroprotection
The neuroprotective effects of Salvianolic Acid B and Baicalein are mediated through the modulation of complex intracellular signaling pathways. These pathways are critical targets for therapeutic intervention in neurodegenerative diseases.
Caption: Signaling pathway of Salvianolic Acid B in neuroprotection.
Caption: Signaling pathway of Baicalein in neuroprotection.
Experimental Workflow for Validation
A standardized workflow is crucial for the validation of neuroprotective compounds. The following diagram illustrates a typical experimental pipeline.
Caption: A typical experimental workflow for validating neuroprotective compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used models for neuroprotection studies.
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress. For example, PC12 cells can be treated with 150 µM H₂O₂ for 24 hours to induce significant cell death.[5]
-
Mitochondrial Complex I Inhibition: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is used to model Parkinson's disease by inhibiting mitochondrial complex I. SH-SY5Y cells can be treated with MPP+ to induce apoptosis.[2]
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding the toxic agent (e.g., H₂O₂) and incubate for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat them as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.
-
Seed cells in a 96-well black plate and treat them as required.
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a compound.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Salvianolic acid B protects SH-SY5Y neuroblastoma cells from 1-methyl-4-phenylpyridinium-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B, an antioxidant from Salvia miltiorrhiza, prevents 6-hydroxydopamine induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of baicalein on hydrogen peroxide-mediated oxidative stress and mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of baicalein against rotenone-induced neurotoxicity in PC12 cells and isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalin inhibits colistin sulfate-induced apoptosis of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Paeonilactone B
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of Paeonilactone B, based on available literature.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL range[1][2] |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (Recovery %) | 85-115% | 85-115% |
| Selectivity/Specificity | Good, but potential for interference from co-eluting compounds. | High, based on mass-to-charge ratio, minimizing interferences. |
| Run Time | Longer, typically > 10 minutes. | Shorter, typically < 10 minutes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the HPLC-UV and UPLC-MS/MS analysis of this compound, based on established practices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a widely used technique for the quantification of various compounds, including this compound.
1. Sample Preparation:
-
Extraction of this compound from the matrix (e.g., plasma, herbal extract) using a suitable solvent (e.g., methanol, acetonitrile).
-
Centrifugation or filtration to remove particulate matter.
-
Dilution of the extract to fall within the calibrated linear range.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[6]
-
Injection Volume: Typically 10-20 µL.
-
UV Detection: The wavelength for detecting this compound is generally set around 230 nm.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed using standards of known concentrations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis.[1][2]
1. Sample Preparation:
-
Similar to the HPLC-UV method, involving extraction, centrifugation/filtration, and dilution. Protein precipitation is a common technique for plasma samples.
2. UPLC Conditions:
-
Column: A sub-2 µm particle size column (e.g., C18) is used for higher resolution and faster analysis.[6]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic phases, often with additives like formic acid or ammonium formate to enhance ionization.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[6]
-
Column Temperature: Maintained at a controlled temperature, for example, 40°C.
-
Injection Volume: Usually a smaller volume, around 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Gas Temperatures and Flow Rates: Optimized for desolvation and ionization.
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against the concentration to generate a calibration curve.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods. This process ensures that both methods provide comparable results.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
- 1. Simultaneous determination of paeonilactone A and this compound in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seejph.com [seejph.com]
A Comparative In Vivo Metabolic Profile: Paeonilactone B and Albiflorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo metabolism of Albiflorin and its metabolite, Paeonilactone B. The information presented is based on available experimental data, focusing on pharmacokinetic profiles and metabolic pathways. This document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Albiflorin, a monoterpene glycoside, undergoes significant metabolism in vivo, with this compound being one of its primary metabolites. While comprehensive data on the independent in vivo metabolism of this compound is limited in the current scientific literature, its pharmacokinetic profile as a metabolite of Albiflorin offers valuable insights. This guide synthesizes the existing data to draw a comparative metabolic picture.
In Vivo Metabolism and Pharmacokinetics
The in vivo metabolism of Albiflorin has been investigated in rat models, revealing its conversion to Paeonilactone A and this compound.[1][2] The gut microbiota appears to play a crucial role in the biotransformation of Albiflorin and the structurally similar compound, Paeoniflorin.[3]
Pharmacokinetic Parameters
Following oral administration of Albiflorin to rats, both the parent compound and its metabolites, including this compound, have been quantified in plasma. The pharmacokinetic data highlights the absorption and subsequent metabolic conversion of Albiflorin.
Table 1: Pharmacokinetic Parameters of Albiflorin and its Metabolite this compound in Rats After Oral Administration of Albiflorin
| Compound | Dose of Albiflorin | Cmax (ng/mL) | Tmax (h) |
| Albiflorin | 5 mg/kg | - | - |
| Paeonilactone A | 5 mg/kg | 36.4 ± 5.6 | ~8 |
| This compound | 5 mg/kg | 12.4 ± 3.4 | ~2 |
Data sourced from a study on the in vivo metabolism of Albiflorin in rats.[1][2] Cmax and Tmax for Albiflorin itself were not detailed in this specific study focusing on its metabolites.
Metabolic Pathways
The primary metabolic pathway for Albiflorin in vivo involves its transformation into paeonilactones. This conversion is a critical step in understanding the bioactivity of Albiflorin, as its metabolites may contribute to its overall pharmacological effects.
Experimental Protocols
The following sections detail the methodologies employed in the studies of Albiflorin's in vivo metabolism.
Animal Models and Dosing
-
Species: Male Wistar rats were utilized for the in vivo studies.[1]
-
Administration: Albiflorin was administered orally at a dose of 5 mg/kg.[1][2]
Sample Collection and Preparation
-
Blood Sampling: Blood samples were collected from the jugular vein at various time points post-administration.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Sample Pre-treatment: Due to the low concentration of metabolites, a derivatization step using picolinoyl chloride was employed to enhance the sensitivity of detection by mass spectrometry.[1] Borneol was used as an internal standard.[1]
Analytical Methodology: UPLC/TOF/MS
A highly sensitive ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC/TOF/MS) method was developed for the simultaneous quantification of Paeonilactone A and this compound in rat plasma.[1]
-
Chromatography:
-
Column: ACQUITY UPLC BEH C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Time-of-flight (TOF) mass analyzer.
-
Discussion and Future Perspectives
The available data clearly indicates that Albiflorin is a pro-drug for this compound and other metabolites. The rapid appearance of this compound in plasma (Tmax ~2h) following Albiflorin administration suggests a relatively fast metabolic conversion.[1][2]
A significant gap in the current knowledge is the lack of data on the in vivo metabolism of this compound when administered directly. Such studies would be invaluable for a complete understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Future research should focus on:
-
Direct Administration Studies: Investigating the pharmacokinetics and metabolism of this compound following intravenous and oral administration to determine its absolute bioavailability and metabolic fate.
-
Metabolite Identification: Characterizing the potential metabolites of this compound.
-
Role of Gut Microbiota: Further elucidating the specific enzymes and bacterial strains involved in the conversion of Albiflorin to this compound.
By addressing these research questions, a more comprehensive comparison between this compound and Albiflorin can be established, aiding in the development of new therapeutic agents.
References
A Comparative Guide to Paeonia lactiflora Chemotypes: Phytochemical Composition and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different chemotypes of Paeonia lactiflora (herbaceous peony), focusing on their distinct phytochemical profiles and associated biological activities. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Paeonia lactiflora is a widely utilized plant in traditional medicine, with its therapeutic effects attributed to a rich diversity of bioactive compounds.[1] Different cultivars and varieties, referred to as chemotypes, exhibit significant variations in the concentration of these compounds, leading to differences in their pharmacological properties. This guide aims to provide a clear and objective comparison to aid researchers in selecting appropriate chemotypes for further investigation and drug development.
Phytochemical Composition: A Quantitative Comparison
The primary bioactive constituents of Paeonia lactiflora include monoterpene glycosides, flavonoids, and phenolic acids.[2][3] Paeoniflorin and albiflorin are the most abundant monoterpene glycosides and are often used as key markers for quality control.[4][5] The tables below summarize the quantitative analysis of major bioactive compounds in different Paeonia lactiflora cultivars and compare the composition of its extracts obtained through different methods.
Table 1: Bioactive Compound Content in Different Paeonia lactiflora Cultivars
| Cultivar | Paeoniflorin (mg/g) | Albiflorin (mg/g) | Gallic Acid (mg/g) | Catechin (mg/g) | Benzoic Acid (mg/g) |
| 'Dafugui' | Varies | Varies | Varies | Varies | Varies |
| 'Fenyunu' | Varies | Varies | Varies | Varies | Varies |
| 'Hongfushi' | Varies | Varies | Varies | Varies | Varies |
| 'Qihualushuang' | Varies | Varies | Varies | Varies | Varies |
| 'Taohuafeixue' | Varies | Varies | Varies | Varies | Varies |
| 'Xuefeng' | Varies | Varies | Varies | Varies | Varies |
| 'Yangfeichuyu' | Varies | Varies | Varies | Varies | Varies |
| 'Zifengyu' | Varies | Varies | Varies | Varies | Varies |
Note: Specific quantitative data for each cultivar is often presented in individual studies. This table structure is a template for compiling such data. Widely targeted metabolomics has identified over 1200 metabolites, with flavonoids and phenolic acids being the most diverse categories, showing significant variation among cultivars like 'Fenyunu', 'Dafugui', and 'Red Charm'.[6]
Table 2: Comparison of Bioactive Compound Content in Paeonia lactiflora Extracts
| Extraction Solvent | Paeoniflorin (mg/g extract) | Albiflorin (mg/g extract) | (+)-Catechin (mg/g extract) | Gallic acid methyl ester (mg/g extract) | Benzoic acid (mg/g extract) | Paeonol (mg/g extract) |
| 70% Ethanol | 73.89 | 5.03 | - | - | - | - |
| Water | 57.87 | 3.96 | - | - | - | - |
Data compiled from a study comparing different extraction methods.[5] The results indicate that a 70% ethanol extraction is more efficient for obtaining higher concentrations of paeoniflorin.[5]
Comparative Biological Activities
The varying chemical compositions of Paeonia lactiflora chemotypes directly influence their biological activities. Key activities that have been experimentally compared include antioxidant and anti-inflammatory effects.
Table 3: Comparative Antioxidant and Anti-inflammatory Activities
| Chemotype/Extract | DPPH Radical Scavenging Activity (IC50, µg/mL) | Nitric Oxide (NO) Production Inhibition (%) |
| P. lactiflora 50% Methanol Extract | High | High |
| P. obovata 50% Methanol Extract | Lower than P. lactiflora | Lower than P. lactiflora |
Paeonia lactiflora extracts have demonstrated potent antioxidant activity, in some cases comparable to the positive control, butylated hydroxytoluene (BHT).[7] The anti-inflammatory effects are often attributed to the inhibition of nitric oxide (NO) production in macrophages.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key assays used to generate the comparative data in this guide.
High-Performance Liquid Chromatography (HPLC) for Paeoniflorin and Albiflorin Quantification
This method is used for the simultaneous determination of paeoniflorin and albiflorin in Paeonia lactiflora root samples.[8]
1. Sample Preparation:
-
Powder the dried roots of Paeonia lactiflora.
-
Accurately weigh 1.0 g of the powder and place it in a conical flask with a stopper.
-
Add 50 mL of 70% methanol, stopper the flask, and weigh it.
-
Sonicate for 30 minutes, then cool to room temperature.
-
Re-weigh the flask and add 70% methanol to compensate for any weight loss.
-
Shake well and filter the solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Column: Thermo Hypersil ODS-2 Column (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Methanol-water (35:65, v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[4]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Prepare stock solutions of paeoniflorin and albiflorin in methanol.
-
Create a series of working standard solutions by diluting the stock solutions with methanol to establish a calibration curve.
4. Quantification:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify the peaks of paeoniflorin and albiflorin by comparing their retention times with those of the standards.
-
Calculate the concentration of each analyte in the sample using the calibration curve.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of plant extracts.[9][10]
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in the dark.[10]
-
Sample Solutions: Prepare various concentrations of the Paeonia lactiflora extract in the same solvent used for the DPPH solution.
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox.
2. Assay Procedure:
-
In a test tube or a microplate well, add a fixed volume of the DPPH solution (e.g., 1 mL).[9]
-
Add different volumes of the plant extract solutions to achieve a range of concentrations.[9]
-
Prepare a control containing the DPPH solution and the solvent only.
-
Prepare a blank for each sample concentration containing the sample and the solvent without the DPPH solution.
-
Mix the solutions thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes).[10]
3. Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[10]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 [10]
-
Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of the extracts by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][11]
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Paeonia lactiflora extract for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for another 24 hours.[11]
-
A control group should be treated with LPS only.
3. Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
4. Calculation:
-
Calculate the percentage of inhibition of NO production compared to the LPS-treated control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Paeonia lactiflora, particularly those of its major constituent paeoniflorin, are mediated through the modulation of key signaling pathways. One of the most significant is the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) induced inflammatory cascade.
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of Paeonia lactiflora extracts.
Caption: Workflow for evaluating the anti-inflammatory effects of P. lactiflora.
Paeoniflorin's Inhibition of the TNF-α/NF-κB Signaling Pathway
Paeoniflorin has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of inflammatory responses.[12] TNF-α, a pro-inflammatory cytokine, is a potent activator of this pathway.
The diagram below illustrates the mechanism by which paeoniflorin interferes with TNF-α-induced inflammation.
Caption: Paeoniflorin inhibits the TNF-α-induced NF-κB signaling pathway.
This guide provides a foundational comparison of Paeonia lactiflora chemotypes. Further research is warranted to fully elucidate the therapeutic potential of the diverse chemical profiles within this species. The provided protocols and pathway diagrams serve as valuable tools for researchers embarking on such investigations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated physiological, microbial, and metabolomics analyses revealed the differences in different varieties of Paeonia lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paeoniflorin Antagonizes TNF-α-Induced L929 Fibroblastoma Cells Apoptosis by Inhibiting NF-κBp65 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Paeonilactone B Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Paeonilactone B, a monoterpene isolated from Paeonia lactiflora. Due to the limited availability of direct quantitative data for this compound, this guide leverages published findings on a closely related derivative, perhydrochlojaponilactone B, to provide insights into its potential neuroprotective effects. Information on the broader bioactivities of related compounds found in Paeonia species is also included for context.
Data Presentation: A Comparative Overview of Bioactivity
| Compound | Bioactivity | Cell Line | Stressor | Concentration | Result (% Cell Viability) |
| Perhydrochlojaponilactone B (Derivative of Chlojaponilactone B) | Neuroprotection | PC12 | 750 µM H₂O₂ | 2.5 µM | Increased cell viability compared to H₂O₂ treated group[1] |
| 5 µM | Increased cell viability compared to H₂O₂ treated group[1] | ||||
| 10 µM | Increased cell viability compared to H₂O₂ treated group[1] | ||||
| 20 µM | Increased cell viability compared to H₂O₂ treated group[1] | ||||
| 40 µM | Cell viability approaching that of Vitamin C (10 µM) treated group[1] | ||||
| Paeoniflorin | Neuroprotection | PC12 | 200 µM H₂O₂ | 20 µM | Increased cell viability compared to H₂O₂ treated group[2] |
| 40 µM | Increased cell viability compared to H₂O₂ treated group[2] | ||||
| 80 µM | Increased cell viability compared to H₂O₂ treated group[2] | ||||
| Paeonol Derivatives | Anti-inflammatory | RAW264.7 | LPS | 2.14 µM (IC₅₀) | Inhibition of nitric oxide production[3] |
| Paeoniflorin | Anti-cancer | Various | - | - | Reported to have anti-cancer properties[2] |
Note: The data for Perhydrochlojaponilactone B is presented as a proxy for this compound's potential activity due to structural similarities. Further studies are required to confirm these effects for this compound itself.
Experimental Protocols
Neuroprotection Assay against H₂O₂-Induced Oxidative Stress in PC12 Cells
This protocol is based on the methodology reported for the neuroprotective assessment of a Chlojaponilactone B derivative[1].
-
Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/mL and allowed to adhere for 24 hours[1].
-
Treatment:
-
The culture medium is replaced with fresh medium containing varying concentrations of the test compound (e.g., 2.5, 5, 10, 20, 40 µM).
-
A positive control, such as Vitamin C (10 µM), is included.
-
A model group is treated with the oxidative stressor, hydrogen peroxide (H₂O₂), at a final concentration of 750 µM.
-
A blank control group is treated with 0.5% DMSO (the vehicle for the test compound).
-
-
Incubation: The cells are incubated with the treatments for a specified period (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the blank control group.
-
Anti-inflammatory Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is a general method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages[4][5][6].
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to all wells except the negative control.
-
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Cytotoxicity Assay in Breast Cancer Cell Lines
This is a general protocol for evaluating the cytotoxic effects of a compound on cancer cells using an MTT assay[7][8][9].
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay): The MTT assay is performed as described in the neuroprotection protocol to determine the percentage of cell viability.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mandatory Visualization
References
- 1. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Paeonilactone B's therapeutic potential versus established neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the devastating consequences of neurological disorders such as ischemic stroke remains a critical challenge in modern medicine. While established agents like Edaravone have paved the way, emerging natural compounds are demonstrating significant therapeutic promise. This guide provides a detailed comparison of the therapeutic potential of Paeonilactone B, a monoterpene from the root of Paeonia lactiflora, against the established neuroprotective agent, Edaravone. Due to the limited direct research on this compound, this guide will leverage data from its closely related and extensively studied isomer, Paeoniflorin (PF), as a proxy to provide a comprehensive comparative analysis.
At a Glance: Key Neuroprotective Attributes
| Feature | This compound (via Paeoniflorin as proxy) | Edaravone |
| Primary Mechanism | Multi-target: Anti-inflammatory, Anti-apoptotic, Antioxidant, Calcium modulation | Potent free radical scavenger, Anti-inflammatory |
| Key Signaling Pathways | PI3K/Akt, JNK/p53, CaMKII/CREB, NF-κB | PI3K/Akt, Nrf2/FPN, TrkB/PI3K/AKT |
| Preclinical Efficacy | Reduction in infarct volume, improved neurological scores, increased cell viability | Reduction in infarct volume, improved neurological scores, increased cell viability |
| Clinical Status | Preclinical | Approved for acute ischemic stroke and ALS in several countries |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the neuroprotective effects of Paeoniflorin (as a proxy for this compound) and Edaravone in common experimental models of neurodegeneration.
Table 1: Efficacy in Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
| Parameter | Paeoniflorin (PF) | Edaravone | Reference |
| Infarct Volume Reduction | Significant reduction at 10 mg/kg (s.c.) | Significant reduction at 6 mg/kg (i.p.) | [1][2] |
| Neurological Deficit Score Improvement | Significant improvement at 2.5-10 mg/kg (s.c.) | Significant improvement | [1][2][3] |
| Administration Route & Dosage | 2.5-10 mg/kg, s.c. or i.p. | 3-10 mg/kg, i.p. or oral | [1][2][4] |
Table 2: Efficacy in Glutamate-Induced Cytotoxicity in PC12 Cells
| Parameter | Paeoniflorin (PF) | Edaravone | Reference |
| Increased Cell Viability | Significant increase at 1, 10, and 50 µM | Significant increase at 250, 500, and 750 µM | [5][6] |
| Inhibition of Apoptosis | Significant inhibition of apoptosis | Significant reduction in apoptosis and necrosis | [6][7] |
| Effective Concentration Range | 1-300 µM | 250-750 µM | [5][6][8] |
Mechanisms of Neuroprotection
This compound (via Paeoniflorin)
Paeoniflorin exhibits a multi-faceted neuroprotective mechanism, targeting several key pathways implicated in neuronal damage.
-
Anti-inflammatory Effects: PF has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[9] It downregulates the production of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2 by blocking the JNK, p38 MAPK, and NF-κB signaling pathways.[10]
-
Anti-apoptotic Activity: PF modulates multiple pro-apoptotic and anti-apoptotic pathways. It inhibits the release of cytochrome c from mitochondria and reduces the activity of caspase-3 and caspase-9.[1][11] Furthermore, it upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax and Bad.[11]
-
Regulation of Calcium Homeostasis: PF has been demonstrated to suppress intracellular calcium overload, a key event in excitotoxicity, and inhibit the expression of calcium/calmodulin protein kinase II (CaMKII).[12]
-
Activation of Pro-survival Signaling: PF promotes neuronal survival by activating the PI3K/Akt and ERK1/2 signaling pathways.[13]
Edaravone
Edaravone is a potent free radical scavenger and antioxidant, which forms the cornerstone of its neuroprotective action.
-
Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals, thereby mitigating oxidative stress-induced neuronal damage.[14]
-
Anti-inflammatory Properties: Edaravone has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[15]
-
Modulation of Apoptosis and Ferroptosis: Edaravone exhibits anti-apoptotic effects and has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death, through the activation of the Nrf2/FPN pathway.[16]
-
Activation of Pro-survival Pathways: Edaravone promotes neuronal survival through the activation of the PI3K/Akt and TrkB/PI3K/AKT signaling pathways.[17][18]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Paeoniflorin (as a proxy for this compound) and Edaravone in exerting their neuroprotective effects.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Paeoniflorin and Edaravone.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is a standard for inducing focal cerebral ischemia to mimic human stroke.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: Paeoniflorin (e.g., 5-10 mg/kg) or Edaravone (e.g., 3-6 mg/kg) is administered, often intraperitoneally or subcutaneously, at the time of or shortly after reperfusion.[1][12]
-
Outcome Measures:
-
Neurological Deficit Scoring: Behavioral tests are performed at various time points post-MCAO to assess motor and sensory function.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the infarct volume.[1][3]
-
Glutamate-Induced Cytotoxicity in PC12 Cells
This in vitro model is used to assess neuroprotection against excitotoxicity.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.
-
Experimental Procedure: Cells are pre-treated with various concentrations of Paeoniflorin (e.g., 1-300 µM) or Edaravone (e.g., 250-750 µM) for a specified duration (e.g., 24 hours).[5][6][8] Subsequently, glutamate (e.g., 10-15 mM) is added to induce cytotoxicity.
-
Outcome Measures:
-
Cell Viability: Assays such as the MTT assay are used to quantify the percentage of viable cells.
-
Apoptosis Assessment: Techniques like Hoechst 33342 staining or Annexin V/PI flow cytometry are employed to detect and quantify apoptotic cells.[6][11]
-
LDH Release: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death.
-
Conclusion and Future Directions
Both this compound (as represented by Paeoniflorin) and Edaravone demonstrate significant neuroprotective potential in preclinical models of ischemic stroke and excitotoxicity. Edaravone's primary strength lies in its potent and direct free radical scavenging activity, a mechanism well-established in clinical settings. In contrast, this compound, through the lens of Paeoniflorin, appears to exert its effects through a broader, multi-target approach, simultaneously modulating inflammation, apoptosis, and calcium homeostasis.
The activation of the PI3K/Akt pathway by both agents suggests a convergent mechanism for promoting cell survival. However, their distinct primary mechanisms of action could offer different therapeutic advantages. This compound's multi-target profile may be beneficial in the complex pathophysiology of neurodegenerative diseases where multiple damaging cascades are at play.
Further research is imperative to directly compare the efficacy and safety of this compound with Edaravone in the same experimental models. Elucidating the specific molecular targets of this compound and conducting comprehensive pharmacokinetic and pharmacodynamic studies will be crucial steps in advancing this promising natural compound towards clinical application. The development of novel neuroprotective strategies may ultimately involve a combination of agents with complementary mechanisms, and this compound represents a compelling candidate for future investigation.
References
- 1. Paeoniflorin ameliorates ischemic injury in rat brain via inhibiting cytochrome c/caspase3/HDAC4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of paeoniflorin on the cerebral infarction, behavioral and cognitive impairments at the chronic stage of transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Paeoniflorin Against Glutamate-Induced Neurotoxicity in PC12 Cells via Antioxidant Mechanisms and Ca2+ Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of paeoniflorin against glutamate-induced neurotoxicity in PC12 cells via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paeoniflorin improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paeoniflorin Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A review for the pharmacological effects of paeoniflorin in the nervous system [frontiersin.org]
- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Edaravone Alleviated Propofol-Induced Neurotoxicity in Developing Hippocampus by mBDNF/TrkB/PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Paeonilactone B in a Laboratory Setting
For the proper and safe disposal of Paeonilactone B, it is crucial to adhere to established laboratory hazardous waste protocols. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be treated as a hazardous chemical waste. This approach ensures the safety of laboratory personnel and compliance with environmental regulations.
Researchers and laboratory managers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and procedures for chemical waste disposal. The following steps provide a general operational plan for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Container Selection and Labeling :
-
Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[3] Plastic containers are often preferred.[4]
-
The container must be clearly labeled as "Hazardous Waste."
-
The label should also include the full chemical name ("this compound"), the CAS number (98751-78-1), and an approximate concentration and quantity of the waste.[5][6]
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be at or near the point of waste generation.[4]
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
Ensure that this compound waste is not mixed with other incompatible waste streams. It is best practice to store different chemical wastes separately.[3]
-
-
Arranging for Disposal :
Summary of this compound Information for Waste Manifest
For the completion of hazardous waste manifests, the following information about this compound is pertinent.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 98751-78-1 | [7] |
| Molecular Formula | C10H12O4 | [6] |
| Molecular Weight | 196.20 g/mol | [6] |
| Physical State | Solid (White to off-white) | MedChemExpress |
| Known Hazards | Treat as hazardous; specific toxicity data is limited. | General Precaution |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific situations.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. This compound | C10H12O4 | CID 10375422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-paeonilactone B | CAS#:98751-78-1 | Chemsrc [chemsrc.com]
Personal protective equipment for handling Paeonilactone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling Paeonilactone B in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS), this document is based on available chemical properties and general best practices for handling powdered chemical compounds with irritant properties.
I. Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| Appearance | Powder | BioCrick |
| Boiling Point | 417.4 ± 45.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 171.5 ± 22.2 °C | ChemSrc |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| Storage Temperature | -20°C | MedChemExpress |
| Hazard Codes | Xi (Irritant) | ChemSrc |
II. Personal Protective Equipment (PPE)
Due to its classification as an irritant (Xi) and its powdered form, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double-gloving is recommended when handling larger quantities or for prolonged periods. Inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield | Safety glasses are the minimum requirement. When there is a risk of splashing or aerosolization of the powder, safety goggles and a face shield must be worn. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is required. Ensure it is clean and appropriate for the tasks being performed. |
| Respiratory Protection | N95 respirator or higher | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
III. Operational and Handling Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
A. Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne dust.
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the immediate work area.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent pads.
-
Weighing: When weighing the powder, use a draft shield or conduct the process in a fume hood to prevent dispersal.
-
Solution Preparation: When dissolving the powder, add the solvent slowly to the solid to minimize dust generation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
IV. Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is critical for laboratory safety.
A. Emergency Procedures:
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Minor Spill (in fume hood) | 1. Restrict access to the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Gently sweep the material into a labeled waste container. 4. Decontaminate the area with a suitable cleaning agent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert others and the laboratory supervisor. 3. Restrict access to the spill area. 4. Follow institutional procedures for hazardous material spills. Do not attempt to clean up a major spill without proper training and equipment. |
B. Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
V. Visual Workflow for Spill Management
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
